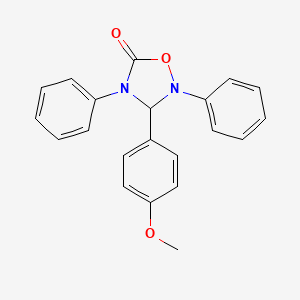
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that belongs to the class of oxadiazolidinones This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazolidin-5-one ring substituted with a 4-methoxyphenyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with benzil in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired oxadiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its cytotoxic activity against cancer cell lines, particularly breast cancer.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets and pathways. In the context of its cytotoxic activity, the compound is believed to inhibit the function of certain enzymes or proteins essential for cell proliferation. For example, it may interfere with the activity of topoisomerases, leading to DNA damage and cell death . Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazole: Similar structure but lacks the oxadiazolidinone ring.
4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-hydroxybenzoate: A hybrid compound with a different core structure but similar functional groups.
1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione: Another compound with a 4-methoxyphenyl group but different overall structure.
Uniqueness
3-(4-Methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one stands out due to its unique oxadiazolidinone ring, which imparts distinct chemical and biological properties
属性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2,4-diphenyl-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C21H18N2O3/c1-25-19-14-12-16(13-15-19)20-22(17-8-4-2-5-9-17)21(24)26-23(20)18-10-6-3-7-11-18/h2-15,20H,1H3 |
InChI 键 |
AABFRIRJIYNFDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















